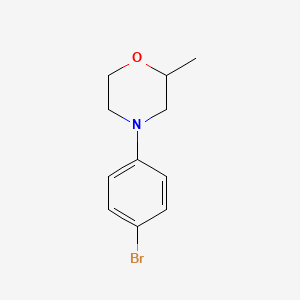

4-(4-Bromophenyl)-2-methylmorpholine

Descripción

4-(4-Bromophenyl)-2-methylmorpholine (CAS: 109461-30-5) is a substituted morpholine derivative with the molecular formula C₁₈H₂₀BrNO·HCl (hydrochloride salt form) and a molecular weight of 382.72 g/mol . Its structure features a morpholine ring substituted with a 4-bromophenyl group at position 4 and a methyl group at position 2, along with a benzyl group at position 4 in the hydrochloride salt form. This compound is synthesized via alkylation or nucleophilic substitution reactions, often involving brominated intermediates like 2-bromo-1-(4-bromophenyl)ethanone or Grignard reagents, followed by purification using techniques such as flash column chromatography .

Characterization typically employs FTIR (e.g., C=C stretching at ~1688 cm⁻¹), NMR (¹H and ¹³C), and HRMS to confirm structural integrity .

Propiedades

Fórmula molecular |

C11H14BrNO |

|---|---|

Peso molecular |

256.14 g/mol |

Nombre IUPAC |

4-(4-bromophenyl)-2-methylmorpholine |

InChI |

InChI=1S/C11H14BrNO/c1-9-8-13(6-7-14-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8H2,1H3 |

Clave InChI |

AFEDCJZCQDEKDP-UHFFFAOYSA-N |

SMILES canónico |

CC1CN(CCO1)C2=CC=C(C=C2)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues in the Morpholine Family

The table below compares 4-(4-Bromophenyl)-2-methylmorpholine with structurally related morpholine derivatives:

Key Observations :

- Substituent Effects : The bromophenyl group in the target compound enhances electrophilicity and aromatic interactions , distinguishing it from methoxy or sulfonyl derivatives, which prioritize electronic effects (e.g., sulfonyl groups increase polarity) .

- Physical Properties : The hydrochloride salt form of the target compound likely improves solubility in polar solvents compared to neutral sulfonyl derivatives .

Bromophenyl-Containing Heterocycles

Compounds with bromophenyl moieties in non-morpholine scaffolds exhibit distinct properties:

Key Observations :

- Thermal Stability: Pyridazinone and imidazolo-thiadiazole derivatives exhibit higher melting points (190–240°C) due to extended conjugation and hydrogen bonding, unlike morpholine derivatives .

- Bioactivity : Triazole and oxazole derivatives show promise in medicinal chemistry, suggesting that the target morpholine compound could be optimized for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.